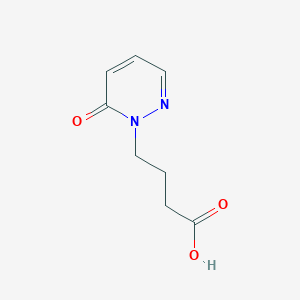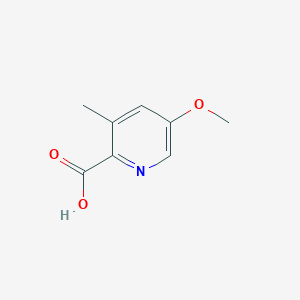
5-Methoxy-3-methylpicolinic acid
Overview
Description
5-Methoxy-3-methylpicolinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is used extensively in scientific research due to its diverse applications.
Synthesis Analysis
The synthesis of 5-Methoxy-3-methylpicolinic acid involves two stages. In the first stage, 5-methoxy-3-methylpyridine-2-carbonitrile reacts with hydrogen chloride and water at 120℃ for 3.5 hours. In the second stage, the reaction mixture is treated with sodium hydroxide in water .Molecular Structure Analysis
The molecular structure of 5-Methoxy-3-methylpicolinic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound is part of the pyridines group, which are heterocyclic aromatic organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-3-methylpicolinic acid include a boiling point of - . The compound has a molar refractivity of 38.0±0.3 cm^3 .Scientific Research Applications
1. Fluorescence and Labeling Applications
5-Methoxy-3-methylpicolinic acid derivatives have shown significant potential in fluorescence and labeling applications. For instance, 6-Methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid) exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis. This compound demonstrates high stability and has been used as a fluorescent labeling reagent in the determination of carboxylic acids (Hirano et al., 2004).
2. Inhibition of Tubulin Polymerization
Certain methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to 5-methoxy-3-methylpicolinic acid, have been found to inhibit tubulin polymerization. This inhibition is a key mechanism in the action of certain cytostatics and suggests potential applications in cancer treatment. The study showed that methoxy compounds in this series were more effective than their phenol counterparts, indicating the significance of methoxy groups in biological activity (Gastpar et al., 1998).
3. Corrosion Inhibition
Compounds containing 5-methoxy-3-methylpicolinic acid moieties have been studied for their potential as corrosion inhibitors. For example, Schiff bases with 5-methoxy-2-hydroxybenzylideneamino structure have shown inhibitory properties for mild steel in hydrochloric acid, indicating possible applications in protecting industrial materials from corrosion (Khan et al., 2017).
4. Drug Delivery Systems
Methoxy-modified kaolinite, related to 5-methoxy-3-methylpicolinic acid, has been used as a carrier for anticancer drugs like 5-fluorouracil. The selective loading into the interlayer space of kaolinite allows for controlled release, potentially making it a valuable tool for drug delivery systems (Tan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-methoxy-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(12-2)4-9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNKNBWKNLLPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methylpicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



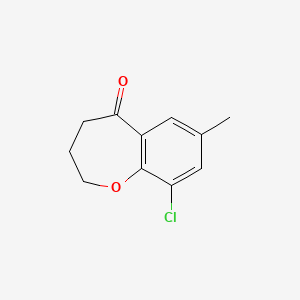
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)
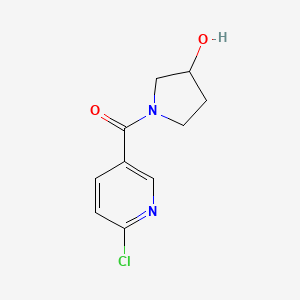

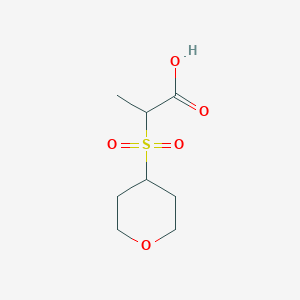


![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)

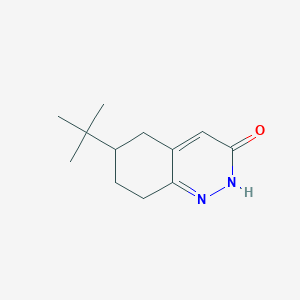
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)


